![molecular formula C18H18N2O3S B2502138 1-甲基-1H-苯并[d]咪唑-5-基5,6,7,8-四氢萘-2-磺酸盐 CAS No. 1396877-78-3](/img/structure/B2502138.png)

1-甲基-1H-苯并[d]咪唑-5-基5,6,7,8-四氢萘-2-磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its wide range of biological activities and is often explored for pharmaceutical applications. The compound appears to be a sulfonate ester, which suggests potential applications in drug development due to its solubility and stability properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the synthesis of 6-methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole, a related compound, was performed by reacting isonicotinic acid with 4-methyl benzene-1,2-diamine and polyphosphoric acid at high temperatures . This method could potentially be adapted for the synthesis of the compound by introducing a tetrahydronaphthalene-2-sulfonate moiety at the appropriate step in the synthesis.

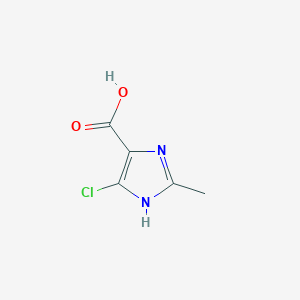

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused imidazole ring to a benzene ring. The substitution of the imidazole ring with a methyl group and the attachment of a tetrahydronaphthalene-2-sulfonate group would influence the electronic distribution and steric hindrance within the molecule. These modifications could be analyzed using spectroscopic methods such as NMR, as well as computational methods like DFT calculations to predict the molecule's behavior and reactivity .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For example, they can be used as intermediates in the synthesis of more complex molecules, such as the one-pot synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives . The sulfonate group in the compound of interest could potentially make it a good leaving group or link to other molecules, expanding the range of possible chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their application in drug design. The introduction of a sulfonate ester is likely to increase the solubility of the compound in aqueous solutions, which is beneficial for biological applications. The compound's stability and reactivity can be assessed through experimental procedures and computational predictions, as demonstrated in the analysis of 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate .

科学研究应用

抗氧化能力测定

对ABTS/PP脱色测定(用于评估抗氧化能力)的研究强调了了解抗氧化剂评估反应途径的重要性。鉴于其潜在的抗氧化特性,这与查询的化合物等化合物相关。该综述强调了进一步阐明特定反应(如偶联反应)的必要性,这些反应可能会使抗氧化剂之间的比较产生偏差(Ilyasov 等,2020 年)。

细胞色素P450同工型

对人肝微粒体中细胞色素P450同工型的化学抑制剂的综述对于了解某些化合物如何影响药物代谢和潜在的药物-药物相互作用至关重要。这与可能与这些酶相互作用的结构复杂的化合物特别相关(Khojasteh 等,2011 年)。

药物杂质

关于奥美拉唑及其杂质(包括苯并咪唑衍生物)的新型合成方法的综述深入了解了合成和管理药物化合物杂质的挑战和创新。这强调了结构和功能分析在药物开发中的相关性(Saini 等,2019 年)。

苯并咪唑衍生物在医学中的应用

对苯并咪唑衍生物的曼尼希碱基的广泛综述展示了这些化合物表现出的广泛药理功能。从抗菌到抗癌活性,苯并咪唑衍生物的结构元素在其药用应用中起着至关重要的作用。这突出了具有相似结构的化合物具有多种科学应用的潜力(Vasuki 等,2021 年)。

转化为中枢神经系统作用药物

将苯并咪唑转化为强效中枢神经系统(CNS)药物的研究表明结构修饰有可能增强治疗应用。这表明可以对所讨论的化合物等化合物进行修饰以用于特定的治疗目的,尤其是在治疗中枢神经系统疾病方面(Saganuwan,2020 年)。

作用机制

Benzimidazoles

are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies . They are known to possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses which are antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Tetrahydronaphthalenes

, on the other hand, are a class of organic compounds that are derivatives of naphthalene, a polycyclic aromatic hydrocarbon, where four hydrogen atoms have been added to the naphthalene core . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .

安全和危害

未来方向

属性

IUPAC Name |

(1-methylbenzimidazol-5-yl) 5,6,7,8-tetrahydronaphthalene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-20-12-19-17-11-15(7-9-18(17)20)23-24(21,22)16-8-6-13-4-2-3-5-14(13)10-16/h6-12H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDECJUVLTNZVQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502057.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)

![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)

![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)

![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide](/img/structure/B2502072.png)

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)

![Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2502076.png)